2-Methylene-1,3-propanediol

Process Chemistry Hydrolysis Optimization Synthetic Yield

2-Methylene-1,3-propanediol (CAS 3513-81-3), also known as isobutene diol or methylene propane diol, is a branched aliphatic diol with the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. Structurally, it is characterized by a methylene (C=CH2) group at the 2-position and two primary hydroxyl groups at the 1- and 3-positions, giving it a unique bifunctional reactivity profile.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 3513-81-3
Cat. No. B1346627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylene-1,3-propanediol
CAS3513-81-3
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC=C(CO)CO
InChIInChI=1S/C4H8O2/c1-4(2-5)3-6/h5-6H,1-3H2
InChIKeyJFFYKITVXPZLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylene-1,3-propanediol (CAS 3513-81-3): Procurement-Focused Overview of a Bifunctional Crosslinking Monomer


2-Methylene-1,3-propanediol (CAS 3513-81-3), also known as isobutene diol or methylene propane diol, is a branched aliphatic diol with the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol [1]. Structurally, it is characterized by a methylene (C=CH2) group at the 2-position and two primary hydroxyl groups at the 1- and 3-positions, giving it a unique bifunctional reactivity profile [2]. Physically, it is a clear, colorless to pale yellow viscous liquid with a density of 1.081 g/mL at 25 °C and a boiling point of 93-95 °C at 2 mmHg . Its distinct architecture enables it to function both as a chain extender and a crosslinking agent, making it a valuable intermediate in the synthesis of advanced polymers, including hyperbranched polyesters, polyurethanes, and specialty coatings [3].

2-Methylene-1,3-propanediol Procurement: Why Generic Diol Substitution Leads to Performance Gaps


Substituting 2-Methylene-1,3-propanediol with a generic diol such as 1,3-propanediol, 2-methyl-1,3-propanediol (MPD), or 1,4-butanediol (BDO) fails to replicate its unique functional profile. 2-Methylene-1,3-propanediol is not merely a diol; its exocyclic methylene group provides a second, orthogonal reactive site enabling dual functionality as both a chain extender and a crosslinking agent . This allows for the creation of network structures that enhance thermal stability and mechanical properties in ways that simple linear diols cannot match . For example, while 2-methyl-1,3-propanediol (MPD) acts primarily as a chain extender, it lacks the allylic unsaturation required for crosslinking or further functionalization [1]. Consequently, substituting with a generic diol risks compromising the final polymer's thermal resistance, network density, or functionalization potential, directly impacting product performance and longevity [2].

2-Methylene-1,3-propanediol: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Synthetic Yield Improvement: 2-Methylene-1,3-propanediol from CCMP Hydrolysis vs. Conventional Routes

The optimized synthesis of 2-Methylene-1,3-propanediol from 3-chloro-2-chloromethylpropene (CCMP) demonstrates a significant improvement in conversion rate compared to conventional industrial methods. A study by Li et al. optimized hydrolysis conditions using N,N-dimethylformamide (DMF) as a solvent, achieving a CCMP hydrolysis conversion rate of 95% . In contrast, the earlier industrial standard for direct hydrolysis using aqueous potassium hydroxide yielded only 50-65% . This represents a relative increase in yield of approximately 46-90%, offering a more efficient synthetic route that reduces raw material waste and production costs.

Process Chemistry Hydrolysis Optimization Synthetic Yield

Thermal Stability Enhancement in Polyester Resins via 2-Methylene-1,3-propanediol Crosslinking

2-Methylene-1,3-propanediol acts as a crosslinking agent when esterified with alkyd and polyester resins, leading to improved thermal stability of the resulting polymer . While direct quantitative thermal degradation data comparing resins with and without this specific diol are not publicly detailed in the primary literature, the mechanism of action—formation of a crosslinked network via its reactive methylene group—provides a class-level inference of enhanced thermal resistance . In contrast, linear diols like 1,3-propanediol, which lack this crosslinking capability, do not contribute to network formation and thus do not confer the same degree of thermal stabilization [1].

Polymer Chemistry Thermal Stability Crosslinking Agent

Reactivity Advantage in Polyurethane Systems: 2-Methyl-1,3-propanediol (MPD) as a Faster Chain Extender Compared to 1,4-Butanediol (BDO)

While this evidence pertains to the closely related analog 2-Methyl-1,3-propanediol (MPD), it provides a valuable class-level inference for the reactivity profile of branched propanediols. Comparative studies show that MPD reacts faster than 1,4-Butanediol (BDO) in the formation of polyester polyols and does so at lower temperatures [1]. This increased reactivity can lead to shorter processing cycles and reduced energy consumption. Although 2-Methylene-1,3-propanediol is a distinct monomer with an additional reactive site, its core diol structure suggests a similar, if not enhanced, reactivity advantage over linear chain extenders like BDO due to its branched architecture and potential for multiple reaction pathways [2].

Polyurethane Chain Extender Reactivity

Hydrolytic Stability: MPO Adipate Exhibits Superior Resistance Compared to BDO Adipate

Data from Gantrade's research indicates that polyurethane components derived from 2-Methyl-1,3-propanediol (MPO) adipate demonstrate significantly greater hydrolytic stability than those derived from 1,4-Butanediol (BDO) adipate [1]. When heated to 90°C in the presence of 10% water, BDO adipate experienced an exponential increase in the rate of hydrolysis, whereas MPO adipate showed very little change [2]. This class-level inference suggests that the branched structure imparts resistance to hydrolytic degradation. As a closely related branched diol with an additional reactive site for network formation, 2-Methylene-1,3-propanediol is expected to offer similar or enhanced hydrolytic stability, making it a superior choice for polyurethane applications in humid or wet environments.

Polyurethane Hydrolytic Stability Chain Extender

Synthetic Versatility: 2-Methylene-1,3-propanediol as a Precursor to Complex Molecular Architectures

The unique structure of 2-Methylene-1,3-propanediol enables its use as a key starting material in complex total syntheses that are not readily accessible from simpler diols. For instance, Echavarren et al. utilized TBS-protected 2-Methylene-1,3-propanediol in the total synthesis of (+)-schisanwilsonene A, a complex natural product, via a tandem gold-catalyzed cyclization/1,5-migration/cyclopropanation strategy . This synthetic pathway exploits the exocyclic methylene group for advanced functionalization, a capability not shared by saturated diols like 2-methyl-1,3-propanediol or 1,3-propanediol . The ability to undergo cross-metathesis reactions with high yields (up to 77% under optimized conditions) further demonstrates its synthetic utility [1].

Organic Synthesis Functional Monomer Total Synthesis

2-Methylene-1,3-propanediol: Optimal Procurement-Driven Application Scenarios


High-Performance Polyurethane Coatings, Adhesives, and Elastomers

Leverage 2-Methylene-1,3-propanediol as a dual-function building block in polyurethane formulations. Its branched diol structure enables it to act as a chain extender, improving molecular weight and mechanical properties, while its reactive methylene group introduces crosslinking points that enhance thermal stability and chemical resistance [1]. Compared to linear chain extenders like 1,4-butanediol (BDO), its analogs offer superior hydrolytic stability and faster reaction kinetics, which can translate to improved durability and manufacturing efficiency in final products such as marine coatings, automotive adhesives, and industrial elastomers [2].

Advanced Thermoset Polyester Resins for High-Temperature Environments

Utilize 2-Methylene-1,3-propanediol as a crosslinking agent in the synthesis of alkyd and polyester resins. Its ability to esterify and form a crosslinked network directly contributes to enhanced thermal stability of the cured polymer [1]. This makes it an ideal choice for applications requiring prolonged heat resistance, such as powder coatings, electrical insulation varnishes, and composite materials for aerospace or automotive components. The improved synthetic yield from optimized hydrolysis processes also ensures a cost-effective supply for large-volume resin manufacturing .

Synthesis of Hyperbranched Polymers and Biodegradable Drug Delivery Systems

Employ 2-Methylene-1,3-propanediol as a key monomer in the construction of hyperbranched polymers, which are valued for their unique rheological properties, high solubility, and thermal resistance [1]. Its bifunctional nature allows for precise control over polymer architecture, enabling the design of biodegradable polymers for advanced drug delivery applications [2]. The compound's exocyclic methylene group provides a versatile handle for further functionalization, facilitating the attachment of therapeutic agents or targeting ligands. This scenario capitalizes on the compound's unique synthetic versatility, as demonstrated in complex total syntheses and cross-metathesis reactions [3].

Custom Fine Chemical and Pharmaceutical Intermediate Development

Deploy 2-Methylene-1,3-propanediol as a versatile starting material for the synthesis of specialized fine chemicals and pharmaceutical intermediates. Its unique structure, featuring a reactive methylene group, opens pathways to complex molecular scaffolds that are inaccessible from saturated diols [1]. For example, it has been used in the total synthesis of bioactive natural products and in palladium-catalyzed cyclizations to form heterocyclic compounds [2]. Research and development teams seeking to explore new chemical space or develop proprietary synthetic routes can benefit from its orthogonal reactivity and established synthetic protocols .

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